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molecular formula C6H2Cl2N2S B8648191 2,6-Dichloro-3-isothiocyanatopyridine

2,6-Dichloro-3-isothiocyanatopyridine

Cat. No. B8648191
M. Wt: 205.06 g/mol
InChI Key: USJYOWPOWKXROR-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

To a 0° C. solution of methylmagnesium chloride 3.0 M in THF (99 mL, 298 mmol) in 100 mL THF under argon was added a solution of 2,6-dichloro-3-isothiocyanatopyridine (43.6 g, 213 mmol) in 100 mL THF slowly dropwise via addition funnel over 2 h. The resulting reaction mixture was allowed to stir 1 h, then was quenched by careful slow addition of sat'd aq. NH4Cl. The reaction mixture was allowed to warm to ambient temperature, and was transferred to a separatory funnel with 200 mL EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give a thick oil. The oil was taken up in 200 mL DMF and treated with sodium carbonate (34 g, 319 mmol). The reaction flask was fitted with an air cooled reflux condenser and the reaction mixture was heated to 90° C. under nitrogen. After 1 h, the reaction mixture was cooled slightly and poured into a stirring mixture of ice and water. The resulting slurry (total volume about 1.5 L) was stirred rapidly for 30 min, then filtered through a frit, rinsing with water, then dried in air and in vacuo to give 5-chloro-2-methylthiazolo[5,4-b]pyridine as a tan solid. MS (ESI) m/z: calculated: 184.0; Observed: 185.0 (M++1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
99 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Mg]Cl.Cl[C:5]1[C:10]([N:11]=[C:12]=[S:13])=[CH:9][CH:8]=[C:7]([Cl:14])[N:6]=1.[C:15](=O)([O-])[O-].[Na+].[Na+].O>C1COCC1.CN(C=O)C>[Cl:14][C:7]1[N:6]=[C:5]2[S:13][C:12]([CH3:15])=[N:11][C:10]2=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
43.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1N=C=S)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
99 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly dropwise via addition funnel over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by careful slow addition of sat'd aq. NH4Cl
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel with 200 mL EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a thick oil
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with an air
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 90° C. under nitrogen
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled slightly
STIRRING
Type
STIRRING
Details
The resulting slurry (total volume about 1.5 L) was stirred rapidly for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a frit
WASH
Type
WASH
Details
rinsing with water
CUSTOM
Type
CUSTOM
Details
dried in air and in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)SC(=N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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